N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, featuring dual 2-chlorophenyl substituents. The 2-chlorophenyl groups at both the N1 and amide positions likely enhance lipophilicity and influence steric interactions in biological systems.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-6-2-1-5-13(15)11-23-12-14(9-10-18(23)24)19(25)22-17-8-4-3-7-16(17)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYGUNCJURIAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- CAS Number : 4048811
The structure features a dihydropyridine core, which is known for its diverse pharmacological properties, including antihypertensive and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The compound appears to induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action :
- Inhibition of specific kinases involved in cell proliferation.
- Induction of oxidative stress leading to cell death.
- Modulation of apoptotic pathways via caspase activation.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes, including:
- Cyclooxygenase (COX) : Implicated in inflammatory processes.
- Aromatase : Involved in estrogen biosynthesis, suggesting potential applications in hormone-sensitive cancers.
Study 1: Anticancer Efficacy
In vitro studies conducted on human lung carcinoma cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of 12 µM. The study reported that treatment with the compound led to G1 phase arrest in the cell cycle, indicating its potential as a therapeutic agent for lung cancer.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12 | G1 phase arrest |
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common method includes the condensation of 2-chlorobenzylamine with appropriate carbonyl compounds to form intermediates that are subsequently cyclized to yield the desired dihydropyridine derivative. The molecular formula for this compound is , indicating the presence of chlorophenyl and dihydropyridine moieties, which contribute to its unique properties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related dihydropyridine derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antimicrobial agents .
Antifibrotic Activity
Recent investigations have highlighted the potential of this compound in treating fibrotic diseases. Dihydropyridine derivatives have been shown to inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrosis. Compounds derived from similar structures demonstrated inhibitory effects on fibrosis markers in vitro, suggesting a therapeutic avenue for liver-related conditions .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Studies indicate that related compounds can block calcium entry into neurons, protecting them from oxidative stress and excitotoxicity. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Cardiovascular Diseases
Dihydropyridines are well-known for their role as calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions. The specific structure of this compound may enhance its selectivity towards certain calcium channels, potentially leading to improved therapeutic profiles with reduced side effects compared to traditional agents .
Cancer Therapy
Emerging research suggests that compounds within this chemical class may possess anticancer properties. Some studies have indicated that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways involved in proliferation and survival .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth by dihydropyridine derivatives. |
| Study 2 | Antifibrotic Effects | Compounds showed reduced activation of hepatic stellate cells in vitro. |
| Study 3 | Neuroprotection | Blocked calcium entry into neurons, offering protection against oxidative stress. |
| Study 4 | Cardiovascular Applications | Enhanced selectivity for calcium channels compared to traditional medications with fewer side effects. |
| Study 5 | Cancer Therapy | Induced apoptosis in various cancer cell lines through targeted mechanisms. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : G843-0699 exhibits the highest logP (3.997), attributed to the 3-fluoro-4-methylphenyl group, which adds hydrophobic bulk compared to the target compound’s 2-chlorophenyl substituents .
- Steric Effects : The 2,4-difluorophenyl group in G843-0682 reduces steric hindrance compared to bulkier substituents, possibly improving solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
- Methodology : A multi-step synthesis is typically employed, starting with condensation of 2-chlorobenzylamine with a pyridone precursor. Key steps include:
- Nucleophilic substitution to introduce the chlorophenylmethyl group (analogous to methods for structurally related compounds ).
- Carboxamide formation via coupling reactions (e.g., HATU/DMAP-mediated activation) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization for >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity ≥95% .
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]+: ~428.0) .
Advanced Research Questions
Q. What strategies can optimize structure-activity relationship (SAR) studies for this compound in enzyme inhibition assays?
- Experimental Design :
- Analog Synthesis : Modify substituents on the chlorophenyl groups (e.g., fluorine substitution at position 6 for enhanced bioavailability) or the pyridone ring (e.g., methyl groups at position 4) .
- In vitro Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Include positive controls (e.g., staurosporine) and triplicate measurements .
Q. How can contradictory bioactivity data between studies be resolved?
- Systematic Analysis :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
- Assay Standardization : Compare protocols for variables like buffer pH, incubation time, and cell line viability (e.g., HepG2 vs. HEK293) .
- Meta-Analysis : Use tools like Rosetta or MOE to model assay-specific interactions and identify confounding factors .
Q. What computational approaches predict binding modes with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: e.g., 4LOM) to simulate ligand-protein interactions. Focus on hydrogen bonding with active-site residues (e.g., Asp86, Lys112) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex (RMSD < 2.0 Å indicates robust binding) .
Data Interpretation & Validation
Q. How to validate the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Thermal Stability : Perform DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (>150°C suggests suitability for long-term storage) .
Q. What are common pitfalls in interpreting NMR data for this compound?
- Challenges & Solutions :
- Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve aromatic proton couplings .
- Tautomerism : Analyze pH-dependent shifts in the pyridone ring (δ 6.5–7.0 ppm for enol vs. keto forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
